molecular formula C14H9ClN4O2S B186314 N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 664973-39-1

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B186314
M. Wt: 332.8 g/mol
InChI Key: OWTBIWNNXQZUQB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been widely researched for its potential applications in the field of medicine and pharmacology. It belongs to the class of thiadiazole compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new synthesis methods and analogs could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods, including the reaction of 4-chloroaniline with 4-nitrobenzoic acid in the presence of thionyl chloride and subsequent reaction with thiosemicarbazide. Another method involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride followed by reaction with thiosemicarbazide.

Scientific Research Applications

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been extensively researched for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

CAS RN

664973-39-1

Product Name

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C14H9ClN4O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9ClN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18)

InChI Key

OWTBIWNNXQZUQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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